molecular formula C18H16N2O2 B10757600 (3aS)-3a-hydroxy-7-methyl-1-phenyl-1,2,3,3a-tetrahydro-4H-pyrrolo[2,3-b]quinolin-4-one

(3aS)-3a-hydroxy-7-methyl-1-phenyl-1,2,3,3a-tetrahydro-4H-pyrrolo[2,3-b]quinolin-4-one

Cat. No.: B10757600
M. Wt: 292.3 g/mol
InChI Key: KAJFGRLMKVNMLH-GOSISDBHSA-N
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Description

(3aS)-3a-hydroxy-7-methyl-1-phenyl-1,2,3,3a-tetrahydro-4H-pyrrolo[2,3-b]quinolin-4-one is a small organic molecule belonging to the class of pyrroloquinolines This compound is characterized by its complex structure, which includes a pyrrole ring fused to a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS)-3a-hydroxy-7-methyl-1-phenyl-1,2,3,3a-tetrahydro-4H-pyrrolo[2,3-b]quinolin-4-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. Techniques such as solid-phase extraction and high-throughput experimentation can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

(3aS)-3a-hydroxy-7-methyl-1-phenyl-1,2,3,3a-tetrahydro-4H-pyrrolo[2,3-b]quinolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated analogs .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • Phenylpyrrolidines
  • Aminoquinolines and derivatives
  • Aryl alkyl ketones
  • Aniline and substituted anilines
  • Imidolactams
  • Tertiary alcohols
  • Pyrroles
  • Propargyl-type 1,3-dipolar organic compounds
  • Carboxamidines
  • Azacyclic compounds
  • Organopnictogen compounds
  • Organic oxides
  • Hydrocarbon derivatives

Uniqueness

What sets (3aS)-3a-hydroxy-7-methyl-1-phenyl-1,2,3,3a-tetrahydro-4H-pyrrolo[2,3-b]quinolin-4-one apart is its unique structural features and its specific interactions with biological targets

Properties

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

(3aS)-3a-hydroxy-7-methyl-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one

InChI

InChI=1S/C18H16N2O2/c1-12-7-8-14-15(11-12)19-17-18(22,16(14)21)9-10-20(17)13-5-3-2-4-6-13/h2-8,11,22H,9-10H2,1H3/t18-/m1/s1

InChI Key

KAJFGRLMKVNMLH-GOSISDBHSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)C(=O)[C@@]3(CCN(C3=N2)C4=CC=CC=C4)O

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C3(CCN(C3=N2)C4=CC=CC=C4)O

Origin of Product

United States

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